Dimethyl (aminomethyl)phosphonate
Description
Overview of Organophosphorus Compounds in Chemical Sciences
Organophosphorus compounds, a diverse class of organic molecules containing phosphorus, play a crucial role in numerous scientific and industrial fields. ontosight.ai These compounds are characterized by a phosphorus atom bonded to one or more organic groups, and may also be bonded to elements like oxygen or sulfur. ontosight.ai Their versatility has led to their use in a wide array of applications, including agriculture as pesticides, in medicine for the development of pharmaceuticals, and in industry as flame retardants and plasticizers. ontosight.aiwikipedia.orgnih.gov
The definition of an organophosphorus compound can be broad, sometimes including any compound with an organic substituent, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org This class is often categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org
Fundamental Aspects of Phosphonate (B1237965) Structure and Bonding
Phosphonates are a specific type of organophosphorus compound characterized by a central phosphorus atom in a tetrahedral arrangement. clearsolutionsusa.comwikipedia.org They are esters of phosphonic acid and possess the general formula RP(=O)(OR')2. wikipedia.org A key feature of phosphonates is the presence of a direct and stable phosphorus-carbon (P-C) bond. clearsolutionsusa.comrsc.org This P-C bond imparts greater thermal and hydrolytic stability compared to the phosphorus-oxygen (P-O) bond found in phosphates. clearsolutionsusa.com
Phosphonic acids, the parent compounds of phosphonates, are diprotic acids and can be deprotonated to form phosphonate salts. wikipedia.org The introduction of an amine group to the phosphonate molecule enhances its ability to bind with metal ions. wikipedia.org
Evolution of Research in Aminomethylphosphonate (B1262766) Chemistry
Research into aminomethylphosphonates has evolved significantly, driven by their diverse applications. Initially recognized for their effective metal-chelating properties, the introduction of an amine group into the phosphonate structure was found to increase these capabilities. wikipedia.org This led to the development of compounds like NTMP, EDTMP, and DTPMP, which are structural analogs of well-known aminocarboxylates such as EDTA. wikipedia.org
More recent research has focused on the synthesis and characterization of novel aminophosphonates and their potential biological activities. nih.govnih.gov This includes the design of targeted metallocarbonyl aminophosphonates and the exploration of their inhibitory activity against enzymes. nih.gov The synthesis of new α-aminophosphonates and their evaluation for anticancer properties is also an active area of investigation. nih.gov
Academic Classification and Structural Motifs of Dialkyl (aminomethyl)phosphonates
Dialkyl (aminomethyl)phosphonates are a subclass of aminophosphonates characterized by two alkyl ester groups attached to the phosphorus atom. The IUPAC name for the specific compound of interest, Dimethyl (aminomethyl)phosphonate, is dimethoxyphosphorylmethanamine. Its molecular formula is C₃H₁₀NO₃P.
The structure of these compounds, featuring an aminomethyl group, distinguishes their coordination behavior from other phosphonates. The presence of the amino group allows for different binding modes and affinities for metal ions. rsc.org
Chemical Profile of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 50918-71-3 |
| Molecular Formula | C3H10NO3P |
| Molecular Weight | 139.09 g/mol |
| IUPAC Name | dimethoxyphosphorylmethanamine |
This table is interactive. Click on the headers to sort.
This compound is a compound whose properties are influenced by its aminomethyl group, which sets it apart from other dimethyl derivatives in its coordination behavior. This compound demonstrates notable stability in acidic conditions, a characteristic that contrasts with the rapid enzymatic degradation of simpler phosphonates like dimethyl methylphosphonate (B1257008) (DMMP).
Synthesis and Reactions
The synthesis of this compound and its derivatives often utilizes carbonyl precursors. A general approach to creating (aminomethyl)benzylphosphonates involves a multi-step process. nih.gov This can begin with an Arbuzov reaction between a dihalo-xylene and triethyl phosphite (B83602) to form a diethyl (halogenomethyl)benzylphosphonate. nih.gov This intermediate can then react with the sodium salt of phthalimide, followed by further reactions to yield the final aminomethylphosphonate product. nih.gov
Spectroscopic Data Interpretation
Spectroscopic methods are crucial for the characterization of this compound and its derivatives. Techniques such as ¹H, ¹³C, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, along with Infrared (IR) spectroscopy and mass spectrometry, are employed to confirm the molecular structure. nih.gov For instance, the ³¹P NMR spectrum of (aminomethyl)benzylphosphonate compounds typically shows a singlet around 26.5 ppm, which is indicative of a phosphonate group attached to a sp³-hybridized carbon atom. nih.gov
Coordination Chemistry and Ligand Behavior
Role as a Ligand in Coordination Complexes
This compound's structure, particularly the presence of the aminomethyl group, allows it to act as a ligand in coordination chemistry. The introduction of an amine group into a phosphonate molecule is known to enhance its metal-binding capabilities. wikipedia.org Phosphonates, in general, show a strong affinity for metal ions. scispace.com
Formation and Stability of Metal Complexes
The aminomethyl group in this compound enables it to form stable complexes with various metal ions. rsc.org Studies have shown that the complexation can occur at more than one donor site on the ligand, leading to multidentate complexes. rsc.org The type and stability of the complex formed depend on the specific metal ion involved. rsc.org For example, this compound exhibits a strong affinity for transition metals like Cu²⁺ in acidic solutions.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds involving aminophosphonates reveals diverse and complex motifs. scispace.com These compounds can form three-dimensional networks through hydrogen bonding interactions. scispace.com The phosphonate group can be either directly coordinated to the metal ion or exist as a counterion to balance the charge of a cationic metal complex. scispace.com
Analytical Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation and analysis of aminophosphonates. High-performance liquid chromatography (HPLC) is a commonly used technique. researchgate.net To enhance detection, especially for compounds lacking a strong chromophore, derivatization is often employed. For instance, N-alkyl moieties can be derivatized with p-toluenesulfonyl chloride (tosylation) to allow for UV detection. researchgate.net
Spectroscopic Methods for Structural Elucidation
As mentioned previously, a suite of spectroscopic techniques is vital for the structural elucidation of this compound and its derivatives. NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry are routinely used to confirm the identity and purity of these compounds. nih.govnih.gov
Advanced Analytical Approaches
Advanced analytical techniques like electrospray ionization ion mobility mass spectrometry have been used to study the gas-phase metal speciation of aminomethylphosphonic acid (AMPA), a related compound. rsc.org This method allows for the separation of isomers and the determination of experimental collisional cross-sections, providing detailed insights into the structure of metal-ligand complexes. rsc.org Another approach for the analysis of phosphonates involves their photochemical oxidation to orthophosphate, which can then be determined colorimetrically. hach.com This method is rapid and relatively free from interferences. hach.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
50918-71-3 |
|---|---|
Molecular Formula |
C3H10NO3P |
Molecular Weight |
139.09 g/mol |
IUPAC Name |
dimethoxyphosphorylmethanamine |
InChI |
InChI=1S/C3H10NO3P/c1-6-8(5,3-4)7-2/h3-4H2,1-2H3 |
InChI Key |
BXLLINKJZLDGOX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CN)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dialkyl Aminomethyl Phosphonates, with Specific Reference to Dimethyl Aminomethyl Phosphonate
Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis
The Kabachnik-Fields reaction is a three-component condensation that brings together a carbonyl compound, an amine, and a dialkyl phosphite (B83602), such as dimethyl phosphite, to form an α-aminophosphonate. rsc.orgwikipedia.org This reaction is a highly effective method for creating a carbon-phosphorus bond and is considered one of the most versatile routes for synthesizing α-aminophosphonates. organic-chemistry.org The reaction's adaptability allows for the use of a wide range of starting materials, including aldehydes and ketones, making it a valuable tool in organic synthesis. rsc.orgnih.gov
Mechanistic Pathways of the Kabachnik-Fields Reaction
The mechanism of the Kabachnik-Fields reaction is not singular and can proceed through two primary competitive pathways, the course of which is dictated by the nature of the reactants. brandeis.eduarkat-usa.org
The first pathway involves the initial reaction between the amine and the carbonyl compound to form an imine (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine, an event known as the Pudovik reaction, which yields the final α-aminophosphonate. rsc.orgwikipedia.orgorganic-chemistry.org This route is generally favored when using weakly basic amines, such as aniline. nih.gov
The second pathway begins with the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate in what is known as an Abramov reaction. brandeis.eduorganic-chemistry.org Subsequently, the hydroxyl group is substituted by the amine to furnish the α-aminophosphonate. brandeis.edu Kinetic studies have suggested that this pathway is more likely when more nucleophilic amines, like cyclohexylamine, are used. brandeis.edu The choice between these pathways is influenced by the relative reactivity of the nucleophiles (amine and phosphite) towards the electrophilic carbonyl compound. brandeis.edu
Catalytic Approaches in Kabachnik-Fields Synthesis
To enhance the efficiency, yield, and selectivity of the Kabachnik-Fields reaction, various catalytic systems have been developed. Both acids and bases can have a positive influence on the reaction rate. nih.govdovepress.com
Lewis acids are effective catalysts for the Kabachnik-Fields reaction as they can activate the electrophilic carbonyl group, thereby accelerating the reaction. rsc.orgorganic-chemistry.orgrsc.org A challenge with Lewis acid catalysis is their potential deactivation by water, which is formed during the creation of the imine intermediate. organic-chemistry.org This issue can be addressed by using a dehydrating agent in tandem with the catalyst or by employing water-stable Lewis acids. rsc.orgorganic-chemistry.org A range of Lewis acids have been successfully utilized to promote the synthesis of α-aminophosphonates.
| Catalyst | Substrates | Conditions | Yield | Reference |
| Magnesium perchlorate (B79767) (Mg(ClO₄)₂) ** | Aldehydes/Ketones, Amines, Phosphites | Solvent-free | High | rug.nl |
| Indium(III) chloride (InCl₃) | Aldehydes/Ketones, Amines, Phosphites | Sonication | - | nih.gov |
| Tantalum pentachloride on silica (B1680970) (TaCl₅-SiO₂) | Aldehydes, Amines, Diethyl phosphite | Mild conditions | Good | dovepress.com |
| Boron trifluoride etherate (BF₃·OEt₂) ** | 2-Alkynylindole-3-carbaldehydes, Amines, Dimethyl phosphite | - | - | rsc.org |
| Zinc(II) di(l-prolinate) | Anilines, Benzaldehydes, Diphenyl phosphite | Dichloromethane | - | rsc.org |
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and it has been successfully applied to the Kabachnik-Fields reaction to produce chiral α-aminophosphonates. These metal-free catalysts offer a greener alternative to traditional metal-based catalysts.
Cinchona alkaloids, such as quinine (B1679958) and its derivatives, are prominent organocatalysts in this context. nih.govbrandeis.edunih.gov They can function as base catalysts, activating a wide range of nucleophiles. brandeis.edu Bifunctional organocatalysts, which combine a Cinchona alkaloid scaffold with a thiourea (B124793) or urea (B33335) moiety, have proven to be particularly robust and versatile. nih.gov The thiourea group activates the electrophile through hydrogen bonding, while the basic tertiary amine of the Cinchona alkaloid activates the nucleophile, enabling highly efficient and enantioselective transformations. nih.gov
| Organocatalyst Type | Example | Function | Application | Reference |
| Cinchona Alkaloid | Quinine | Base catalysis | Enantioselective hydrophosphonylation of imines | organic-chemistry.orgnih.gov |
| Bifunctional Thiourea | Cinchona alkaloid-derived thiourea | Dual activation (H-bonding and base catalysis) | Asymmetric Mannich and Kabachnik-Fields reactions | |
| Bifunctional Urea | Cinchona alkaloid-derived urea | Dual activation (H-bonding and base catalysis) | Asymmetric conjugate additions | nih.gov |
In recent years, nanoparticle-based catalysts have gained significant attention due to their high surface area, enhanced catalytic activity, and ease of separation and recyclability. organic-chemistry.org Several types of nanoparticles have been developed as efficient catalysts for the Kabachnik-Fields reaction, often enabling the synthesis to proceed under environmentally benign conditions.
These nanocatalysts can provide a solid support for the active catalytic species, which can be easily recovered from the reaction mixture by simple filtration or magnetic separation, and reused multiple times without a significant loss of activity. nih.gov
| Nanoparticle Catalyst | Description | Conditions | Key Advantages | Reference |
| Fe₃O₄-supported Phosphotungstic Acid | Magnetic nanoparticles functionalized with phosphotungstic acid. | Solvent-free | Excellent yields, catalyst recyclable up to five times. | nih.gov |
| PAni-Mn Nanocatalyst | Polyaniline doped with Manganese. | Solvent-free, room temperature | High yields, catalyst provides high surface area and is easily separated. | organic-chemistry.org |
| Nitrogen-doped TiO₂ | Nanorods with a rutile phase, synthesized by direct amination. | Microwave irradiation, solvent-free | High catalytic activity due to strong Brønsted acid sites. |
Catalyst-Free Synthetic Strategies
While catalytic methods are prevalent, several strategies have been developed to perform the Kabachnik-Fields reaction without the need for an external catalyst. These methods often rely on alternative energy sources or solvent-free conditions to drive the reaction forward, aligning with the principles of green chemistry.
Microwave irradiation has proven to be a particularly effective technique for promoting catalyst-free Kabachnik-Fields reactions. brandeis.edu This method often leads to significantly reduced reaction times and improved yields compared to conventional heating. The reactions are frequently conducted under solvent-free conditions, which further enhances their environmental friendliness by eliminating the need for potentially hazardous solvents. brandeis.edu
Another emerging catalyst-free approach is mechanochemistry, specifically using ball milling. This technique involves the grinding of solid reactants together, and the mechanical energy input can be sufficient to initiate and sustain the reaction. In some cases, the surface of the milling jar itself, for example, one made of zirconium oxide, can act as a Lewis acid catalyst, obviating the need for an added catalytic substance. These mechanochemical procedures are often highly selective, produce minimal waste, and can make thermally challenging reactions feasible.
Furthermore, some Kabachnik-Fields reactions can proceed at ambient temperature under solvent- and catalyst-free conditions, suggesting that a tautomeric form of the dialkylphosphite may itself catalyze the reaction.
Microwave-Assisted Synthesis (MW) of Aminomethylphosphonates
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of aminophosphonates is no exception. The application of microwave irradiation to the Kabachnik-Fields reaction often leads to significantly reduced reaction times, higher yields, and cleaner product formation, frequently eliminating the need for a catalyst. nih.govnih.govsciforum.net
Studies have demonstrated that a mixture of an amine, an aldehyde (such as benzaldehyde), and a dialkyl phosphite can be irradiated with microwaves at temperatures ranging from 80–100 °C for 20–30 minutes to produce the corresponding α-aminophosphonates in high yields (80–94%). sciforum.net This approach is notably efficient and is considered an environmentally friendly "green chemistry" method, especially when conducted under solvent-free conditions. sciforum.netingentaconnect.comnih.gov For the synthesis of dimethyl (aminomethyl)phosphonate specifically, formaldehyde (B43269) would be the carbonyl component, reacting with an amine and dimethyl phosphite. ai4c.comresearchgate.net The catalyst- and solvent-free microwave-assisted approach represents one of the most straightforward methods for preparing these compounds. tandfonline.comresearchgate.net
Table 1: Microwave-Assisted Synthesis of α-Aminophosphonates
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Aldehyde, Amine, Dimethyl Phosphite | MW, Solvent-Free, Catalyst-Free | Minutes | High | researchgate.net |
| 3-Formylchromones, Primary Amines, Dialkyl Phosphites | MW, 100 °C, Solvent-Free, Catalyst-Free | 1 h | ~70% | semanticscholar.org |
| Aniline, Benzaldehyde, Diethyl Phosphite | MW, 80 °C, Catalyst-Free | 20 min | 94% | sciforum.net |
| Aldehydes, Amines, Diphenyl Phosphite | MW, 80 °C, Ethanol (B145695) | 10 min | High | nih.gov |
Ultrasound-Promoted Synthetic Routes
Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields in the synthesis of aminophosphonates. Sonication provides energy to the reaction mixture, promoting faster and more efficient conversions, often under milder conditions than conventional heating. nih.govnih.gov
Ultrasound-assisted synthesis has been successfully applied to one-pot, three-component Kabachnik-Fields reactions. researchgate.net For instance, novel α-aminophosphonates have been prepared from various aldehydes, amines, and diethyl/dibutyl phosphite in ethanol using a Lewis acid catalyst like SnCl₂·2H₂O under ultrasonic irradiation. nih.gov In other work, a magnetic ionic nanocatalyst has been used to facilitate the reaction between aldehydes, amines, and trialkyl phosphites under ultrasound conditions, achieving excellent yields in just 10–25 minutes. nih.gov The use of ultrasound often allows for simple work-up procedures and can be performed under solvent-free conditions, further enhancing its environmental credentials. researchgate.net
Solvent-Free and Environmentally Benign Conditions
The development of solvent-free and environmentally benign synthetic protocols is a major focus in modern chemistry. For the synthesis of aminophosphonates, these conditions are often achieved in conjunction with microwave or ultrasound assistance. sciforum.netingentaconnect.com The catalyst-free and solvent-free microwave-assisted Kabachnik-Fields reaction is a prime example of a green protocol. sciforum.netnih.gov
By mixing the three components (amine, carbonyl, and phosphite) neat and irradiating with microwaves, the reaction proceeds rapidly to give high yields of the desired α-aminophosphonate, avoiding the use of potentially hazardous solvents and catalysts. sciforum.netingentaconnect.comresearchgate.net Similarly, ultrasound can promote these reactions without a solvent, sometimes using a recyclable catalyst. researchgate.net These methods are highly atom-economical and simplify product purification, making them attractive for industrial applications. semanticscholar.org
Stereoselective and Diastereoselective Synthesis of Aminomethylphosphonates
Since the biological activity of α-aminophosphonates often depends on the absolute configuration of the stereogenic α-carbon, significant research has been dedicated to developing stereoselective synthetic methods. tandfonline.com The primary strategies involve the addition of phosphites to chiral imines or the use of chiral catalysts. nih.gov
The main approaches for stereoselective synthesis are:
Addition to chiral imines derived from chiral amines: An achiral aldehyde is condensed with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a chiral imine. The subsequent addition of a dialkyl phosphite proceeds with diastereoselectivity, controlled by the chiral auxiliary, which can later be removed. nih.govthieme-connect.com
Addition to chiral imines derived from chiral aldehydes: A chiral aldehyde reacts with an achiral amine to form the chiral imine, to which the phosphite is then added. nih.gov
Use of chiral phosphites: An achiral imine is reacted with a chiral phosphite reagent. nih.gov
Use of a chiral catalyst: The reaction between an achiral imine and an achiral phosphite is mediated by a chiral catalyst, such as a chiral Lewis acid or an organocatalyst like quinine, to induce enantioselectivity. organic-chemistry.orgwikipedia.org
For example, the addition of dialkyl phosphites to N-tert-butanesulfinyl imines, using a base like KHMDS in THF at low temperatures, provides α-aminophosphonate esters in high yields and with high diastereoselectivity. thieme-connect.com
Michaelis-Arbuzov Rearrangement in Phosphonate (B1237965) Precursor Preparation
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and is fundamental to the synthesis of phosphonate precursors required for producing aminophosphonates. organic-chemistry.orgwikipedia.org This reaction is widely used to form a phosphorus-carbon (P-C) bond. eurekaselect.comresearchgate.net
The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide. The process begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkyl groups on the phosphorus, leading to a dealkylation that yields the final dialkyl phosphonate. organic-chemistry.orgwikipedia.org
Reaction Scheme: (R'O)₃P + R-X → [(R'O)₃P⁺-R]X⁻ → (R'O)₂P(=O)R + R'-X
This reaction is crucial for preparing the dialkyl phosphite reagents, such as dimethyl phosphite, which are key starting materials in the Kabachnik-Fields and Pudovik reactions. eurekaselect.com While the classic reaction often requires high temperatures, modern variations include Lewis acid catalysis and microwave assistance to proceed under milder conditions. organic-chemistry.orgeurekaselect.com
Pudovik Reaction and its Synthetic Applications
The Pudovik reaction is the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the C=N double bond of an imine. wikipedia.org This two-component reaction is a direct and atom-efficient method for preparing α-aminophosphonates and is mechanistically a key part of the "imine pathway" of the three-component Kabachnik-Fields reaction. core.ac.uknih.gov
Reaction Scheme: R¹CH=NR² + (R³O)₂P(O)H → (R³O)₂P(=O)CHR¹-NHR²
The reaction is typically catalyzed by a base or a Lewis acid. wikipedia.org Like the Kabachnik-Fields reaction, the Pudovik reaction can be performed under microwave irradiation in the absence of solvents to afford α-aryl-α-aminophosphonates in good yields. sciforum.netresearchgate.net The development of catalytic, enantioselective versions of the Pudovik reaction, often using chiral catalysts, has made it a valuable tool for accessing optically active α-aminophosphonates. wikipedia.orgresearchgate.net
Addition Reactions of Dialkyl Phosphites to Imines and Schiff Bases
The nucleophilic addition of dialkyl phosphites to the electrophilic carbon of an imine or Schiff base is the central C-P bond-forming step in the most common syntheses of α-aminophosphonates. thieme-connect.comnih.gov This reaction, known as hydrophosphonylation, is the essence of the Pudovik reaction and is a critical stage in the Kabachnik-Fields reaction sequence. nih.govwikipedia.org
The reaction's success and stereochemical outcome can be influenced by several factors:
Catalysis: Lewis acids or bases are often used to activate the imine or the phosphite, respectively. wikipedia.orgnih.gov
Stereocontrol: As discussed in section 2.1.7, the use of chiral imines (formed from chiral aldehydes or amines) allows for diastereoselective addition, where the phosphite attacks preferentially from the less sterically hindered face of the imine. nih.govthieme-connect.com
Reaction Conditions: Solvent-free, microwave-assisted, and ultrasound-promoted conditions have been shown to be highly effective for this transformation. sciforum.netnih.gov
The versatility of this addition reaction allows for the synthesis of a vast library of α-aminophosphonates by varying the substituents on the amine, the carbonyl compound (which form the imine), and the phosphite ester.
Table 2: Summary of Key Synthetic Reactions
| Reaction Name | Description | Key Features |
|---|---|---|
| Kabachnik-Fields Reaction | Three-component reaction of an amine, carbonyl, and dialkyl phosphite. wikipedia.org | One-pot synthesis; can proceed via imine or α-hydroxyphosphonate intermediate. nih.gov |
| Pudovik Reaction | Two-component addition of a dialkyl phosphite to a pre-formed imine. wikipedia.org | Direct hydrophosphonylation of the C=N bond; atom-economical. nih.gov |
| Michaelis-Arbuzov Rearrangement | Reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org | Forms the P-C bond; essential for preparing phosphonate precursors. eurekaselect.com |
Synthesis of N-Substituted this compound Derivatives
The introduction of substituents on the nitrogen atom of this compound can be achieved through several synthetic routes, primarily involving the three-component Kabachnik-Fields reaction or the two-component Pudovik reaction (the addition of a phosphite to a pre-formed imine). wikipedia.orgorganic-chemistry.org These methods offer a versatile platform for creating a library of N-substituted derivatives by varying the amine and carbonyl components.
The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), and a dialkyl phosphite, in this case, dimethyl phosphite. wikipedia.org The reaction mechanism is believed to proceed through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of dimethyl phosphite to the C=N double bond. acs.org The use of various catalysts can facilitate this reaction, leading to improved yields and milder reaction conditions.
For instance, the synthesis of N-substituted α-aminophosphonates has been effectively catalyzed by Lewis acids such as indium(III) chloride and magnesium perchlorate. organic-chemistry.org Mechanochemical approaches have also been explored, demonstrating high yields and selectivity for the Kabachnik-Fields reaction, sometimes even without the need for an external catalyst, suggesting that the reaction vessel's surface may play a catalytic role. acs.org
A variety of catalysts have been employed to enhance the efficiency and selectivity of the synthesis of N-substituted aminophosphonates. The following table summarizes some of the catalysts and conditions used in the synthesis of related α-aminophosphonate derivatives, which are applicable to the synthesis of N-substituted dimethyl (aminomethyl)phosphonates.
| Catalyst | Amine Component | Carbonyl Component | Phosphite | Yield (%) | Reference |
| Magnesium Perchlorate | Various amines | Aldehydes/Ketones | Dialkyl Phosphites | High | organic-chemistry.org |
| Indium(III) Chloride | Various amines | Aldehydes/Ketones | Dialkyl Phosphites | High | organic-chemistry.org |
| Zirconium Oxide (milling jar) | p-Chloroaniline, 2-Naphthylamine | Benzaldehyde | Diethyl Phosphite | High | acs.org |
| None (Microwave) | Primary amines | Benzaldehyde derivatives | Dialkyl Phosphites | ~90 | semanticscholar.org |
| Quinine | N-Boc protected imines | - | Diethyl Phosphite | Good | organic-chemistry.org |
The Pudovik reaction, which involves the addition of dimethyl phosphite to a pre-formed imine, offers a more controlled approach to the synthesis of N-substituted derivatives. researchgate.net This two-component reaction avoids the potential side reactions that can occur in the three-component Kabachnik-Fields setup. Microwave-assisted, solvent-free conditions have been shown to be particularly effective for the Pudovik reaction, leading to high yields of α-aryl-α-aminophosphonates and related compounds.
Electrosynthesis of Aminomethylphosphonate (B1262766) Synthons
Electrochemical methods present an attractive alternative for the synthesis of organic compounds, often offering milder reaction conditions and avoiding the need for chemical oxidants or reductants. While direct electrosynthesis of this compound is not widely documented, the electrochemical generation of key precursors, or "synthons," holds significant promise for the future development of this field.
The core of aminomethylphosphonate synthesis often involves the reaction of an electrophilic aminomethylating agent with a nucleophilic phosphorus species like dimethyl phosphite. Electrosynthesis can be a powerful tool for generating these reactive electrophilic intermediates.
One potential electrochemical route involves the generation of N-acyliminium ions . These highly reactive intermediates can be formed through the anodic oxidation of N-α-alkoxy amides or by the chemical oxidation of electroauxiliary-containing peptides. capes.gov.brnih.gov An electrochemically generated acid can also be used to trigger the formation of N-acyliminium ions from suitable precursors. capes.gov.br Once formed, these N-acyliminium ions could be trapped by nucleophiles such as dimethyl phosphite to yield the desired N-acylated aminomethylphosphonate derivatives.
Another electrochemical strategy could focus on the synthesis of imines , which are key intermediates in the Pudovik reaction. The formation of an imine from a primary amine and a carbonyl compound is a well-established reaction that can be driven to completion by removing the water formed. youtube.com While not strictly an electrochemical synthesis of the imine itself, electrochemical methods can be employed to regenerate catalysts or create conditions favorable for imine formation.
Furthermore, the anodic oxidation of amines can lead to the formation of electrophilic species that could potentially react with phosphites. nih.gov For example, the electrochemical synthesis of iminophosphoranes has been demonstrated through the anodic oxidation of phosphines in the presence of an aminating reagent. rsc.org This highlights the potential for electrochemical P-N bond formation, which is a key step in the synthesis of some aminophosphonate precursors.
Although direct electrosynthesis of aminomethylphosphonate synthons is an area that requires further exploration, the existing research on the electrochemical generation of reactive nitrogen and phosphorus species provides a strong foundation for future developments. The ability to generate highly reactive intermediates like N-acyliminium ions and imines under controlled electrochemical conditions opens up new avenues for the efficient and sustainable synthesis of N-substituted this compound and its derivatives.
| Electrochemical Approach | Intermediate Generated | Potential Application in Aminophosphonate Synthesis | Reference |
| Anodic Oxidation of N-α-Alkoxy Amides | N-Acyliminium Ion | Reaction with dimethyl phosphite to form N-acyl aminomethylphosphonates. | capes.gov.br |
| Electrochemical Generation of Acid | N-Acyliminium Ion | In-situ generation of catalyst to form N-acyliminium ions for subsequent reaction. | capes.gov.br |
| Anodic Oxidation of Phosphines | Iminophosphoranes | Precursors for more complex phosphorus-nitrogen compounds. | rsc.org |
| Anodic Oxidation of Amines | Electrophilic Amine Species | Potential reaction with phosphites to form P-N bonds. | nih.gov |
Chemical Reactivity and Transformation Chemistry of Dimethyl Aminomethyl Phosphonate and Analogs
Reactions at the Phosphorus Center
The phosphorus atom in dimethyl (aminomethyl)phosphonate is the site of several important reactions, including hydrolysis, dealkylation, and interconversion of the phosphonate (B1237965) group.
Hydrolysis and Dealkylation of Phosphonate Esters
The ester groups of phosphonates can be cleaved under both acidic and basic conditions. The hydrolysis of phosphonate esters like dimethyl methylphosphonate (B1257008) occurs in a stepwise manner. nih.gov Acid-catalyzed hydrolysis is a common method for converting phosphonate esters to their corresponding phosphonic acids. nih.gov For instance, the hydrolysis of dimethyl methylphosphonate in hot-compressed water yields methylphosphonic acid and methanol (B129727). researchgate.netnih.gov
Dealkylation of phosphonate esters can also be achieved using reagents like chlorotrimethylsilane. This method has been shown to be effective for the conversion of dimethyl, diethyl, and diisopropyl phosphonates to their corresponding phosphonic acids at elevated temperatures in a sealed vessel. nih.govresearchgate.net The use of a solvent in conjunction with trimethylchlorosilane can lead to high yields of the dealkylated product in significantly shorter reaction times compared to solvent-free methods. google.com
| Reaction | Reagents/Conditions | Product | Reference |
| Hydrolysis | Hot-compressed water (200-300 °C) | Methylphosphonic acid, Methanol | researchgate.netnih.gov |
| Dealkylation | Chlorotrimethylsilane, elevated temperature | Phosphonic acid | nih.govresearchgate.net |
| Dealkylation | Trimethylchlorosilane, solvent, sealed vessel | Phosphonic acid | google.com |
Phosphonate Group Interconversions
The phosphonate group can be transformed into other phosphorus-containing functionalities. For example, the Michaelis-Arbuzov reaction is a widely used method for preparing phosphonate esters. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org The resulting phosphonate esters can then be hydrolyzed to the corresponding phosphonic acids. wikipedia.org Another related transformation is the Michaelis-Becker reaction, where a hydrogen phosphonate diester is deprotonated and then alkylated. wikipedia.org
Reactivity of the Amino Moiety
The primary amino group in this compound provides a reactive site for various modifications, including N-alkylation, N-acylation, and participation in condensation and cyclization reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amino group can be readily alkylated or acylated. N-alkylation of amines is a fundamental transformation in organic synthesis. monash.edu Various methods exist for N-alkylation, including reductive amination and the use of alkylating agents in the presence of a base. monash.edupsu.edu Forcing conditions have sometimes been required for the N-alkylation of certain aminothiophenes. psu.edu
N-acylation of aminophosphonates is also a common reaction. rsc.org For example, diethyl α-aminobenzylphosphonates can be acylated with acyl chlorides to yield the corresponding N-acyl derivatives. rsc.org Similarly, the acylation of the hindered hydroxyl group of dialkyl α-hydroxy-benzylphosphonates can be achieved using acyl chlorides without the need for a catalyst. nih.gov A novel method for N-formylation of amines using diethyl phosphite/imidazole as a catalyst and DMF as the formylating agent has also been developed. researchgate.net
| Reaction | Reagents/Conditions | Product | Reference |
| N-Alkylation | Alkylating agent, base | N-alkylated amine | monash.edupsu.edu |
| N-Acylation | Acyl chloride | N-acyl aminophosphonate | rsc.org |
| N-Acylation | Acyl chloride (for hindered OH) | Acyloxyphosphonate | nih.gov |
| N-Formylation | Diethyl phosphite/imidazole, DMF | N-formyl amine | researchgate.net |
Condensation and Cyclization Reactions
The amino group of this compound and its analogs can participate in condensation and cyclization reactions to form heterocyclic structures. For instance, the Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is a key method for synthesizing α-aminophosphonates. organic-chemistry.org
Cyclization reactions involving aminophosphonates can lead to the formation of various ring systems. For example, the amination of ω-chloro-1-alkynylphosphonates can lead to cyclopentenylphosphonates. researchgate.net Cascade aza-Michael addition-cyclization reactions of unsaturated dicarboxylic acids or esters with primary amines can produce N-alkyl-pyrrolidone structures. nih.gov
Formation of Phosphonopeptide Analogs
The reactivity of the amino group is crucial for the synthesis of phosphonopeptide analogs, where the phosphonate moiety replaces the carboxylic acid group of an amino acid. These analogs are of interest due to their potential biological activities. nih.gov The synthesis of these analogs often involves the coupling of an N-protected aminophosphonate with an amino acid or peptide. For instance, N-acyl-α-amino acids can be transformed into non-racemic 1-(N-acylamino)alkylphosphonic acid esters. nih.gov The synthesis of phosphonamidates derived from amino acids can be challenging, but methods employing phosphonylaminium salts have been developed to overcome some of these difficulties. nih.gov
Carbon-Phosphorus Bond Formation and Cleavage Mechanisms
The stability and reactivity of the carbon-phosphorus (C-P) bond are central to the chemical behavior of this compound. Its formation is most notably achieved through the Kabachnik-Fields reaction, while its cleavage can be induced under various conditions, including acidic hydrolysis and oxidation.
The primary route for the synthesis of α-aminophosphonates, including this compound, is the Kabachnik-Fields reaction. mdpi.comorganic-chemistry.orgwikipedia.org This versatile three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite. mdpi.comorganic-chemistry.orgwikipedia.org In the specific case of this compound, the reactants are ammonia (B1221849), formaldehyde (B43269), and dimethyl phosphite.
The mechanism of the Kabachnik-Fields reaction is a subject of detailed study and is understood to proceed via one of two main pathways, the course of which is dictated by the nature of the reactants and the reaction conditions. mdpi.comorganic-chemistry.org
Imine Pathway: In this pathway, the amine and the carbonyl compound first react to form an imine (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine, a step known as the Pudovik reaction, to yield the final α-aminophosphonate product. mdpi.comwikipedia.org For the synthesis of this compound, this would involve the formation of methylenimine from ammonia and formaldehyde, followed by the addition of dimethyl phosphite.
α-Hydroxyphosphonate Pathway: Alternatively, the reaction can initiate with the addition of the dialkyl phosphite to the carbonyl group of the aldehyde or ketone, forming an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the α-aminophosphonate. mdpi.com
Monitoring of some Kabachnik-Fields reactions using in situ Fourier-transform infrared (FTIR) spectroscopy has provided evidence for the involvement of the imine intermediate, which has also been supported by theoretical calculations. nih.gov The basicity of the amine reactant can also play a role in determining the dominant pathway. organic-chemistry.org
The cleavage of the C-P bond in α-aminophosphonates is a critical transformation, particularly in the context of their degradation and metabolism. Studies on model α-aminophosphonates provide insight into the mechanisms of this process.
Theoretical studies using density functional theory (DFT) on a model α-aminophosphonate, dimethyl (alpha-anilinobenzyl)phosphonate, have elucidated a likely mechanism for C-P bond cleavage under acidic conditions. This process is proposed to occur in three main steps:
Protonation: The reaction is initiated by the protonation of the amino group.
Proton Transfer and C-P Bond Cleavage: This is followed by a proton transfer through an N-H···O(P) hydrogen bond, leading to the cleavage of the P-C bond from the resulting protonated structure.
Transformation of Products: The final step involves the hydrolysis of the resulting imine cation and H-phosphonate.
Crucially, these theoretical models indicate that the explicit inclusion of water molecules is necessary for the C-P bond cleavage, with calculations suggesting that two water molecules are involved in the transition state. researchgate.net
The hydrolysis of the closely related compound, dimethyl methylphosphonate (DMMP), has been studied under various pH conditions. These studies show that the hydrolysis rate is significantly influenced by pH, with the reaction being much faster in basic solutions compared to acidic or neutral conditions. The primary degradation products are the corresponding phosphonic acid and methanol, which is consistent with the cleavage of the P-O-C ester bonds rather than the C-P bond under these conditions. However, in the broader context of phosphonate degradation, both C-P and C-N bond cleavage pathways are recognized, for instance, in the degradation of glyphosate, which can yield aminomethylphosphonic acid (AMPA). oecd.org
Oxidative cleavage of the C-P bond has also been demonstrated for certain aminophosphonic acids. For example, the oxidation of 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid with sodium periodate (B1199274) (NaIO4) results in the cleavage of the C-P bond.
Mechanistic Investigations of Key Reaction Pathways
Mechanistic investigations into the reactions of this compound and its analogs have employed a combination of experimental techniques and computational studies to elucidate the intricate details of their formation and transformation.
The Kabachnik-Fields reaction, being the cornerstone of α-aminophosphonate synthesis, has been a focal point of such investigations. The choice between the imine and α-hydroxyphosphonate pathways is influenced by several factors. The basicity of the amine component is a significant determinant; for instance, weakly basic amines often favor the formation of an imine intermediate. organic-chemistry.org
The use of catalysts can also steer the reaction pathway. While many Kabachnik-Fields reactions can proceed without a catalyst, particularly under microwave irradiation, various Lewis acids and other catalysts have been employed to enhance reaction rates and yields. mdpi.comorganic-chemistry.org Spectroscopic techniques, such as in situ FTIR, have been instrumental in identifying reaction intermediates, thereby providing direct evidence for the operative mechanism in specific cases. nih.gov
Computational studies have provided valuable insights into the thermodynamics and kinetics of the competing pathways. For example, theoretical calculations have been used to compare the relative energies of the intermediates and transition states for both the imine and α-hydroxyphosphonate routes, helping to rationalize the experimentally observed product distributions.
The hydrolysis of phosphonates, a key degradation pathway, has been the subject of kinetic studies. For the analogous compound dimethyl phosphonate (DMP), the rate of hydrolysis has been shown to be highly dependent on pH. The half-life of DMP is significantly shorter in basic conditions compared to neutral or acidic environments, indicating a base-catalyzed hydrolysis mechanism.
| pH | Half-life of Dimethyl Phosphonate (DMP) |
| 4 | ~470 hours |
| 7 | ~3 hours |
| 9 | < 0.3 hours |
| This data is for the analogous compound Dimethyl Phosphonate and is indicative of the pH-dependent hydrolysis of phosphonate esters. oecd.org |
The hydrolysis of phosphonate esters can proceed through different mechanisms, including AAc2 (bimolecular, acyl-oxygen cleavage) and AAl2 (bimolecular, alkyl-oxygen cleavage), depending on the specific substrate and reaction conditions. nih.gov For many phosphonates, the hydrolysis of the ester linkage is the predominant pathway, leaving the C-P bond intact.
However, for the C-P bond itself, theoretical studies on model α-aminophosphonates have calculated the energy barriers for cleavage under acidic conditions. These studies highlight the role of protonation and the involvement of water molecules in lowering the activation energy for this process. The most favorable reaction path is found to begin with the protonation of the amino group, followed by a proton transfer that facilitates the C-P bond scission. researchgate.net
The following table summarizes the key mechanistic features of C-P bond formation and cleavage relevant to this compound, based on studies of the compound and its close analogs.
| Reaction | Key Mechanistic Features | Investigative Methods |
| C-P Bond Formation (Kabachnik-Fields Reaction) | - Dual pathway: Imine vs. α-hydroxyphosphonate intermediate.- Pathway influenced by amine basicity and reaction conditions.- Can be catalyzed by Lewis acids or proceed without a catalyst. | - In situ FTIR spectroscopy- Theoretical calculations (DFT)- Kinetic studies |
| C-P Bond Cleavage (Acidic Hydrolysis of Analogs) | - Initiated by protonation of the amino group.- Involves proton transfer to the phosphonate oxygen.- Assisted by water molecules in the transition state. | - Density Functional Theory (DFT) calculations |
| Ester Hydrolysis (Analog Hydrolysis) | - P-O bond cleavage is common.- Rate is highly pH-dependent (base-catalyzed).- Can proceed via AAc2 or AAl2 mechanisms. | - Kinetic studies- pH-rate profiling |
| Oxidative C-P Bond Cleavage (of specific analogs) | - Can be induced by strong oxidizing agents. | - NMR, EPR, and UV-Vis spectroscopy |
Advanced Spectroscopic and Structural Elucidation Methodologies for Aminomethylphosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed atom-by-atom map of the molecular structure.
One-dimensional NMR experiments involving ¹H, ¹³C, and ³¹P nuclei are fundamental for determining the basic connectivity and chemical environment within Dimethyl (aminomethyl)phosphonate.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) (P-O-CH₃) protons and the aminomethyl (P-CH₂-NH₂) protons. The methoxy protons typically appear as a doublet due to coupling with the phosphorus nucleus (³JHP ≈ 11 Hz). The aminomethyl protons would also exhibit coupling to the phosphorus nucleus (²JHP).
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Signals are expected for the methoxy carbons and the aminomethyl carbon. These signals are split into doublets due to one-bond (¹JCP) or two-bond (²JCP) coupling with the phosphorus-31 nucleus, providing direct evidence of the C-P and C-O-P linkages.
³¹P NMR: As a nucleus with 100% natural abundance and a spin of ½, ³¹P is highly amenable to NMR studies and offers a direct window into the chemical environment of the phosphorus atom. oxinst.com For this compound, the phosphorus nucleus resonates in the range of δ 25–30 ppm. This chemical shift is influenced by the electron-donating nature of the aminomethyl group. For comparison, Dimethyl phosphonate (B1237965), which lacks this group, has a more downfield chemical shift of around δ 35 ppm. The analysis of ³¹P NMR spectra is a direct and effective method for identifying and differentiating various phosphorus-containing compounds. oxinst.com
Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -OCH₃ | ~3.7 | Doublet | ³JHP ≈ 11 |
| -CH₂N | ~2.9 | Doublet | ²JHP ≈ 9 | |
| -NH₂ | Variable | Broad Singlet | - | |
| ¹³C | -OCH₃ | ~53 | Doublet | ²JCP |
| -CH₂N | ~35 | Doublet | ¹JCP | |
| ³¹P | P=O | 25 - 30 | Multiplet | - |
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex structures by revealing correlations between different nuclei.
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would be used to confirm couplings within the same spin system, although its primary utility in this relatively simple molecule would be to confirm the absence of unexpected proton-proton correlations.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These are proton-detected 2D experiments that show direct one-bond correlations between protons and the heteronucleus to which they are attached (e.g., ¹³C or ³¹P). youtube.comlibretexts.org An ¹H-¹³C HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and another cross-peak connecting the aminomethyl protons to their corresponding carbon, definitively assigning these groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for piecing together the molecular skeleton by showing correlations between protons and carbons (or other heteronuclei) over two or three bonds (²J or ³J). libretexts.orgcolumbia.edu For this compound, key HMBC correlations would include:
A cross-peak between the methoxy protons (-OCH₃) and the phosphorus atom, confirming the P-O-C linkage.
A cross-peak between the aminomethyl protons (-CH₂N) and the phosphorus atom, confirming the P-C bond.
Table 2: Expected Key 2D NMR Correlations for Structural Assignment
| 2D Experiment | Correlating Nuclei | Expected Cross-Peaks | Information Gained |
| ¹H-¹H COSY | ¹H / ¹H | Limited in this simple structure | Confirms proton spin systems |
| ¹H-¹³C HSQC | ¹H / ¹³C (¹J) | H-C of -OCH₃H-C of -CH₂N | Assigns protons to their directly attached carbons |
| ¹H-¹³C HMBC | ¹H / ¹³C (²⁻³J) | -OCH₃ protons to -CH₂N carbon-CH₂N protons to -OCH₃ carbons | Establishes C-P-O-C connectivity |
| ¹H-³¹P HMBC | ¹H / ³¹P (²⁻³J) | -OCH₃ protons to P-CH₂N protons to P | Confirms P-O-C and P-C bonds, respectively |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound displays several characteristic absorption bands. A strong stretching vibration for the phosphoryl group (P=O) appears around 1250 cm⁻¹. The P-O-C (methoxy) absorptions are found near 1050 cm⁻¹. Furthermore, the N-H stretching vibration of the primary amine group is observed in the region of 3350–3300 cm⁻¹, which is often broadened due to intermolecular hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. mdpi.com For this compound, the symmetric stretching of the P-O-C linkage would be expected to produce a strong Raman signal. The P=O stretch is also Raman active. The technique is highly effective in distinguishing between molecules with a high degree of similarity and has potential for remote sensing applications. researchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Infrared (IR) Frequency (cm⁻¹) | Raman Activity |
| N-H | Stretch | 3350 - 3300 (broad) | Weak |
| C-H | Stretch | 2800 - 3000 | Moderate |
| P=O | Stretch | ~1250 | Moderate-Strong |
| P-O-C | Asymmetric Stretch | ~1050 | Strong |
| P-O-C | Symmetric Stretch | Not prominent in IR | Strong |
| P-C | Stretch | ~700 - 800 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for analyzing aminophosphonates. nih.gov In positive ion mode, this compound is expected to be detected primarily as the protonated molecule, [M+H]⁺, with a corresponding m/z of 140. Tandem mass spectrometry (MS/MS) studies on related phosphonates reveal characteristic fragmentation pathways. nih.govmdpi.com These typically involve neutral losses of small molecules such as methanol (B129727) or formaldehyde (B43269), as well as cleavage of the phosphorus-carbon and phosphorus-oxygen bonds.
Table 4: Predicted ESI-MS Fragmentation of this compound [M+H]⁺
| m/z | Ion Formula | Fragmentation Pathway |
| 140 | [C₃H₁₁NO₃P]⁺ | Protonated Molecule [M+H]⁺ |
| 108 | [C₂H₇NO₂P]⁺ | [M+H - CH₃OH]⁺ (Loss of methanol) |
| 94 | [CH₄NO₂P]⁺ | Cleavage of the P-C bond with H rearrangement |
| 79 | [H₂O₃P]⁻ | Observed in negative ion mode (PO₃⁻) researchgate.net |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for the analysis of volatile and thermally stable compounds. nih.gov The analysis of aminophosphonates by GC-MS may sometimes require derivatization to increase volatility. When analyzed by GC-MS using electron ionization (EI), a hard ionization technique, this compound would produce a molecular ion peak ([M]⁺) at m/z 139. The resulting mass spectrum would exhibit a complex fragmentation pattern due to the higher energy of the ionization process. Characteristic fragments would include the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 108, and cleavage of the C-P bond.
Table 5: Common Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Ion Formula | Proposed Fragment Identity |
| 139 | [C₃H₁₀NO₃P]⁺ | Molecular Ion [M]⁺ |
| 108 | [C₂H₇NO₂P]⁺ | [M - •OCH₃]⁺ (Loss of methoxy radical) |
| 94 | [CH₅NO₂P]⁺ | [M - CH₃O - CH₂]⁺ (Loss of methoxy and methylene) or C-P cleavage |
| 79 | [CH₃O₂P]⁺ | [P(O)(OH)₂]⁺ |
| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly effective for analyzing non-volatile, polar, and thermally unstable compounds. wikipedia.orgcreative-proteomics.com The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.orglibretexts.org This process causes the analyte molecules to be sputtered into the gas phase and ionized, producing primarily intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org
In the analysis of aminophosphonates, FAB-MS is instrumental for determining molecular weight and elucidating structural features through fragmentation patterns. Studies on various α-aminophosphonates show that the technique consistently produces prominent protonated pseudomolecular ions ([MH]⁺). nih.gov For this compound, with a molecular weight of 139.09 g/mol and a formula of C₃H₁₀NO₃P, the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 140.
The fragmentation of these compounds under FAB-MS conditions provides valuable structural information. A characteristic and dominant fragmentation pathway for α-aminophosphonates involves the neutral loss of dimethyl phosphite (B83602) from the protonated molecule, resulting in the formation of a corresponding iminium ion. nih.gov This iminium ion is often the most abundant fragment ion, or base peak, in the mass spectrum. nih.gov The nature and mass of fragment ions are typically confirmed using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments. nih.gov
Table 1: Characteristic FAB-MS Fragmentation Data for Aminophosphonates
| Ion Type | Fragmentation Pathway | Significance |
| [M+H]⁺ | Protonation of the parent molecule | Confirms the molecular weight of the analyte. |
| Iminium Ion | Loss of dimethyl phosphite from the [M+H]⁺ ion | Often the base peak; characteristic of the α-aminophosphonate structure. nih.gov |
| Aryl Cations | Loss of a chiral fragment from specific iminium ions | Observed in aminophosphonates with certain aromatic substituents. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
While a detailed single-crystal X-ray structure for this compound itself is not prominently available in public databases, analysis of closely related aminophosphonate structures provides significant insight. For instance, the crystal structure of a cadmium aminophosphonate complex derived from ethylenediamine-N,N'-bis(methylenephosphonic acid) reveals key structural features common to this class of compounds. nih.gov In this analog, the phosphorus atoms exhibit a tetrahedral coordination geometry. nih.gov The P-O bond distances to oxygen atoms coordinated with the metal center are approximately 1.503 Å and 1.504 Å. nih.gov Generally, the phosphorus center in phosphonates adopts a tetrahedral geometry with bond angles close to the ideal 109.5°.
The data obtained from such analyses are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. researchgate.net
Table 2: Illustrative Crystallographic Data for an Analogous Cadmium Aminophosphonate Compound
| Parameter | Value | Reference |
| Compound | Cd₂Cl₂(H₂O)₄(H₂L)¹ | nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | researchgate.net |
| Unit Cell Dimensions | a = 16.6105 Å, b = 7.1572 Å, c = 6.8171 Å, β = 98.327° | nih.gov |
| P-O Bond Length (coordinated) | 1.503 Å, 1.504 Å | nih.gov |
| P-O Bond Length (uncoordinated) | 1.546 Å | nih.gov |
| Phosphorus Geometry | Tetrahedral | nih.gov |
| ¹H₄L = ethylenediamine-N,N'-bis(methylenephosphonic acid) |
Elemental Composition Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the constituent elements in a compound. The experimental results are compared against theoretically calculated values based on the proposed molecular formula. This comparison serves as a crucial check for the purity and validation of the empirical formula of a synthesized compound.
The molecular formula for this compound is C₃H₁₀NO₃P. Based on this formula and the standard atomic weights of the elements, the theoretical elemental composition can be calculated precisely. Any significant deviation between the experimental and theoretical percentages would suggest the presence of impurities or an incorrect structural assignment.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 36.033 | 25.91 |
| Hydrogen | H | 1.008 | 10.080 | 7.25 |
| Nitrogen | N | 14.007 | 14.007 | 10.07 |
| Oxygen | O | 15.999 | 47.997 | 34.51 |
| Phosphorus | P | 30.974 | 30.974 | 22.26 |
| Total | C₃H₁₀NO₃P | 139.091 | 100.00 |
Computational and Theoretical Studies of Dimethyl Aminomethyl Phosphonate Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the properties of Dimethyl (aminomethyl)phosphonate at the electronic level. These methods offer a detailed view of the molecule's geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the optimized molecular geometry and electronic properties of phosphonates. For this compound, methods such as B3LYP with basis sets like 6-31G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net These calculations provide optimized structural parameters, including bond lengths and angles, by finding the minimum energy conformation on the potential energy surface.
Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a higher level of theory. While computationally more demanding, they provide benchmark data for validating DFT results. Studies on related organophosphorus compounds have demonstrated the utility of these methods in accurately predicting molecular properties. rsc.org
Table 1: Representative Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |
| Bond Length | P=O | ~1.48 Å |
| P-C | ~1.85 Å | |
| P-O(Me) | ~1.60 Å | |
| C-N | ~1.47 Å | |
| Bond Angle | O=P-C | ~115° |
| O(Me)-P-O(Me) | ~105° | |
| P-C-N | ~112° |
Note: The values presented are typical for aminophosphonates and are based on computational studies of analogous structures. Actual values for this compound may vary slightly.
The electronic structure of this compound is central to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the nitrogen atom of the aminomethyl group and the non-bonding oxygen atoms of the phosphonate (B1237965) group, reflecting their electron-donating nature. The LUMO is generally centered on the phosphorus atom and the antibonding orbitals associated with the P=O bond, indicating its electrophilic character. The HOMO-LUMO gap for aminophosphonates is influenced by the substituents on the nitrogen and phosphorus atoms.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Aminophosphonate
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These values are illustrative and derived from DFT calculations on similar aminophosphonate structures.
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. Using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. These theoretical frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. researchgate.netrsc.org
The calculated spectrum can predict the characteristic vibrational modes, such as the P=O stretching, P-O-C stretching, and the N-H bending and stretching vibrations of the aminomethyl group. These predictions are invaluable for identifying the compound and analyzing its structural features. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | -NH₂ | 3400 - 3300 |
| C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 |
| P=O Stretch | Phosphonate | ~1250 |
| P-O-C Stretch | Phosphonate Ester | 1050 - 1030 |
| C-N Stretch | Aminomethyl | 1150 - 1080 |
Note: These are typical frequency ranges for the specified functional groups in related organophosphorus compounds.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aminomethyl and methoxy (B1213986) groups in this compound allows for multiple conformational isomers. Conformational analysis aims to identify the most stable conformers and the energy barriers for their interconversion. This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. wikipedia.orglibretexts.orgresearchgate.netlibretexts.org
By systematically rotating the bonds, such as the P-C and C-N bonds, a multi-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Such studies reveal that for many aminophosphonates, staggered conformations are generally more stable due to the minimization of steric hindrance.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in various environments, such as in solution. aip.org By solving Newton's equations of motion for all atoms in the system over time, MD simulations can reveal information about the molecule's conformational flexibility, solvation, and interactions with other molecules. osti.gov
Force fields, which are sets of parameters describing the potential energy of the system, are crucial for accurate MD simulations. For organophosphorus compounds, specialized force fields are often required to correctly model the interactions involving the phosphorus atom. MD simulations can be used to explore how the compound interacts with water molecules, including the formation and lifetime of hydrogen bonds.
Reaction Pathway Modeling and Transition State Characterization
Computational methods are essential for elucidating the mechanisms of chemical reactions involving this compound, such as its synthesis or decomposition. The Kabachnik-Fields reaction, a common method for synthesizing α-aminophosphonates, involves the condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (B83602). nih.gov
Theoretical modeling of this reaction can identify the key intermediates and transition states along the reaction pathway. nih.gov By calculating the energies of these species, the activation energies and reaction rates can be estimated. Transition state theory can then be used to understand the kinetics of the reaction. For the synthesis of this compound, computational studies can help to optimize reaction conditions by providing insights into the role of catalysts and solvents. uiowa.edursc.org
Force Field Development and Parameterization for Phosphonate Molecules
The accurate simulation of phosphonate-containing molecules, such as this compound, through molecular dynamics (MD) relies heavily on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For phosphonates, the development and parameterization of these force fields present unique challenges due to the presence of the polar and often charged phosphonate group.
Several major force fields, including AMBER, CHARMM, and GROMOS, have been extended and parameterized to handle organophosphorus compounds. nih.govumich.eduwikipedia.orgnih.govnih.govgromacs.orgcore.ac.uk The process of parameterization typically involves fitting the force field parameters to high-level quantum mechanical (QM) calculations and experimental data. researchgate.net This ensures that the simulations can accurately reproduce structural, dynamic, and thermodynamic properties of the molecules.
AMBER Force Field:
The AMBER (Assisted Model Building with Energy Refinement) force field is widely used for simulations of biomolecules. nih.govumich.eduacs.orgnih.govresearchgate.net Parameters for organophosphorus compounds, including phosphonates, have been developed to extend its applicability. nih.govumich.edu The parameterization process often involves:
Partial Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. For phosphonates, these are typically derived using methods like the Restrained Electrostatic Potential (RESP) fitting to QM electrostatic potentials. nih.govresearchgate.net
Van der Waals Parameters: Lennard-Jones parameters, which describe van der Waals interactions, are often adapted from existing parameter sets for similar atom types. However, for the phosphate (B84403) oxygen atoms, modifications to the radii may be necessary to achieve a better balance of electrostatic interactions with water and to accurately reproduce solvation free energies. acs.orgnih.gov
Bonded Parameters: Parameters for bonds, angles, and dihedral angles involving the phosphorus atom are determined by fitting to QM potential energy surfaces. nih.govumich.edu For instance, new parameters for polyphosphorylated compounds were developed based on molecular orbital calculations at the RHF/6-31+G* level. nih.govumich.edu
A notable development in AMBER was the revision of parameters for bioorganic phosphates, where thermodynamic cycles involving experimental pKa values, solvation free energies from MD simulations, and gas-phase basicities from QM calculations were used to refine the parameters. acs.orgnih.gov This approach led to an increase in the van der Waals radii of the phosphate oxygen atoms by approximately 0.09 Å for monoanions to achieve thermodynamically consistent results. acs.orgnih.gov
CHARMM Force Field:
The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is another prominent force field for biomolecular simulations. nih.govnih.govresearchgate.netacs.orgubbcluj.ronih.gov It has been extended to include parameters for a variety of modified residues and small molecules, including phosphonates. The parameterization of phosphonates in CHARMM follows a hierarchical approach, starting with small model compounds that contain the key functional groups. nih.govacs.org
Target data for parameter optimization includes:
Quantum Mechanical Energy Surfaces: Full two-dimensional energy surfaces for key dihedral angles are calculated using high-level QM methods, such as MP2/cc-pVTZ single point energies on MP2/6-31+G(d) optimized structures. nih.govacs.org
Experimental Data: Validation of the parameters is performed against experimental data, such as crystal structures from the Cambridge Structural Database (CSD). nih.govacs.org
For phosphonate-containing carbohydrates, parameters for both mono- and di-anionic states were developed to be applicable under physiological conditions. nih.govacs.org The CHARMM force field for phosphonates is designed to be consistent with the other components of the CHARMM additive all-atom biomolecular force field, enabling the simulation of complex heterogeneous systems. nih.gov
GROMOS Force Field:
The GROMOS (GROningen MOlecular Simulation) force field is another widely used force field, particularly in Europe. wikipedia.orgnih.govnih.govgromacs.orgcore.ac.ukchemrxiv.org It has also been parameterized for phosphonate-containing molecules. The development of GROMOS parameters for phosphoimidazole, a model for phosphohistidine, involved ab initio quantum chemical calculations followed by refinement through molecular mechanics and dynamics simulations. nih.gov
Recent updates to the GROMOS force field have focused on improving the parameters for phosphate ions. nih.gov The non-bonded parameters were revised to better reproduce the experimental hydration free energy of dihydrogen phosphate, which was previously too hydrophobic. nih.gov
The following table summarizes some of the key force fields and their parameterization approaches for phosphonates:
| Force Field | Parameterization Approach | Key Features for Phosphonates |
| AMBER | RESP fitting for charges, refinement using thermodynamic cycles, fitting to QM potential energy surfaces. nih.govacs.orgnih.gov | Revised van der Waals radii for phosphate oxygens, parameters for multiple protonation states. acs.orgnih.gov |
| CHARMM | Hierarchical approach using model compounds, fitting to extensive QM energy surfaces, validation against crystal structures. nih.govacs.org | Parameters for both mono- and di-anionic states, consistent with other CHARMM biomolecular force fields. nih.gov |
| GROMOS | Based on ab initio QM calculations, refinement through MD simulations, focus on reproducing experimental thermodynamic data. nih.govnih.gov | Improved non-bonded parameters for phosphate ions to better match experimental hydration free energies. nih.gov |
Theoretical Prediction of Structure-Reactivity Relationships
Theoretical methods play a crucial role in understanding and predicting the relationship between the molecular structure of phosphonates and their reactivity. Quantitative Structure-Activity Relationship (QSAR) and related approaches are powerful tools in this domain. nih.govresearchgate.netnih.govresearchgate.netacs.org
QSAR Studies:
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For phosphonates, QSAR studies have been employed to predict various properties, including their toxicity and inhibitory activity against enzymes. nih.govresearchgate.netnih.govresearchgate.net
A typical QSAR study involves:
Data Collection: A dataset of phosphonate compounds with known activities is compiled. nih.govresearchgate.net
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and geometric properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is assessed using various statistical metrics. researchgate.net
For instance, a QSAR study on a series of 60 phosphonates revealed that their toxicity was influenced by steric and molecular geometry, which are linked to the inhibition of cholinesterase activity. nih.govresearchgate.net Another study on bisphosphonates as anticancer agents developed robust QSAR models with good predictive ability. researchgate.net
Hammett Equation and Linear Free Energy Relationships:
The Hammett equation is a classic example of a linear free-energy relationship (LFER) that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.comutexas.eduyoutube.comchemistryworld.com It relates the logarithm of the reaction rate or equilibrium constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.orgdalalinstitute.com
While originally developed for benzoic acid derivatives, the principles of the Hammett equation can be extended to understand the reactivity of phosphonates with aromatic substituents. The substituent constant, σ, quantifies the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.
For phosphonates, electron-withdrawing substituents on an aromatic ring attached to the phosphorus atom are generally expected to increase the reactivity towards nucleophilic attack at the phosphorus center. This is due to the stabilization of the electron-rich transition state. Conversely, electron-donating groups would decrease reactivity. The magnitude of this effect can be quantified using the Hammett equation, providing a predictive tool for phosphonate reactivity.
The following table highlights key theoretical approaches for predicting phosphonate reactivity:
| Theoretical Approach | Description | Application to Phosphonates |
| QSAR | Establishes a quantitative relationship between molecular structure and activity using statistical models. nih.govresearchgate.netnih.govresearchgate.net | Predicting toxicity, enzyme inhibition, and other biological activities of phosphonates. nih.govresearchgate.netnih.gov |
| Hammett Equation | A linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.comutexas.edu | Predicting the influence of aromatic substituents on the reactivity of the phosphonate group. |
Topology Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analysis of the electron density provides a powerful framework for understanding the nature of chemical bonding and non-covalent interactions in molecules like this compound. Methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG) offer detailed insights into the electronic structure.
Electron Localization Function (ELF):
The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.orgjussieu.frresearchgate.netacs.orgpku.edu.cn It provides a chemically intuitive picture of electron localization, clearly distinguishing between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr
The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value around 0.5 corresponds to a uniform electron gas-like distribution.
For phosphonates, ELF analysis can reveal the nature of the P-O and P-C bonds. For example, in phosphine (B1218219) oxides (R₃PO), which are structurally related to phosphonates, ELF analysis has been used to study the disposition of electron pairs around the phosphorus and oxygen atoms. jussieu.fracs.org Studies on H₃PO have shown three attractors corresponding to lone pairs on the oxygen atom, staggered with respect to the P-H bonds. jussieu.fr The nature of the isosurfaces for the lone pairs and the P-O bond attractor suggests an ionic character to the bonding around the oxygen atom. jussieu.fr
Localized Orbital Locator (LOL):
The Localized Orbital Locator (LOL) is another descriptor of chemical bonding that is based on the kinetic-energy density. researchgate.netcdnsciencepub.comq-chem.comq-chem.com It provides a clear visualization of localized orbitals and the nature of chemical bonds. researchgate.netcdnsciencepub.com LOL analysis can distinguish between single, double, and triple bonds, and can also be used to study bonding in more complex systems. cdnsciencepub.com
Similar to ELF, LOL analysis of this compound would provide a detailed picture of the bonding, including the localization of electrons in the P=O, P-O, P-C, C-N, and C-H bonds, as well as the lone pairs on the oxygen and nitrogen atoms.
Reduced Density Gradient (RDG):
The Reduced Density Gradient (RDG) is a tool used to visualize and analyze non-covalent interactions (NCIs), such as van der Waals interactions, hydrogen bonds, and steric repulsion. The RDG is a function of the electron density and its first derivative.
By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ), different types of NCIs can be identified:
Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.
Weak attractive interactions (e.g., van der Waals): Characterized by values of sign(λ₂)ρ close to zero.
Strong repulsive interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ.
For this compound, RDG analysis could be used to study potential intramolecular hydrogen bonding between the aminomethyl group and the phosphonate oxygen atoms, as well as other non-covalent interactions that influence the molecule's conformation.
The following table summarizes these topological analysis methods:
| Topological Analysis Method | Basis | Information Provided | Application to this compound |
| Electron Localization Function (ELF) | Electron pair probability. wikipedia.orgjussieu.fr | Visualization of core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org | Characterization of the P=O, P-O, P-C, and C-N bonds; localization of lone pairs. |
| Localized Orbital Locator (LOL) | Kinetic-energy density. researchgate.netcdnsciencepub.com | Visualization of localized orbitals and the nature of chemical bonds. cdnsciencepub.com | Detailed analysis of bonding and electron localization throughout the molecule. |
| Reduced Density Gradient (RDG) | Electron density and its gradient. | Identification and visualization of non-covalent interactions. | Study of intramolecular hydrogen bonding and other non-covalent interactions. |
Applications and Research Domains of Aminomethylphosphonates in Chemical Sciences Excluding Clinical Human Data
Applications in Advanced Materials Science
Dimethyl (aminomethyl)phosphonate and its derivatives are a versatile class of organophosphorus compounds that have garnered significant interest in the field of advanced materials science. Their unique combination of a reactive amino group and a phosphonate (B1237965) moiety allows for their integration into a wide array of materials, imparting desirable properties such as flame retardancy, corrosion resistance, and the ability to complex with metals. This article explores the multifaceted applications and underlying chemical principles of these compounds in various domains of materials science.
Polymer Functionalization and Grafting
The incorporation of phosphonate groups into polymer chains, a process known as functionalization, can significantly enhance the material's inherent properties. This compound serves as a valuable monomer or grafting agent in this context. The primary amine group provides a reactive site for covalent bonding into a polymer network. nih.gov This chemical integration mitigates issues commonly associated with physical blending, such as additive migration and poor compatibility with the polymer matrix. rsc.org
One of the primary motivations for functionalizing polymers with phosphonates is to improve their flame retardancy. rsc.org Additionally, the introduction of phosphonate functionalities can be achieved through the copolymerization of olefins with polar comonomers, leading to polymers with altered material properties. rsc.org The synthesis of polymers with sidechain phosphorus-containing polyacids has also been explored, creating materials with unique characteristics. mdpi.com
Research has demonstrated the successful grafting of phosphate (B84403) groups onto polymer surfaces in aqueous solutions, a method that opens new avenues for functionalizing biomaterials in a biocompatible manner. nih.govnih.gov Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed for the controlled polymerization of phosphonate-containing monomers, such as dimethyl(methacryloyloxy)methyl phosphonate. researchgate.net This allows for the synthesis of well-defined polymers with phosphonate functionalities.
Design and Mechanism of Flame Retardant Additives
Phosphorus-based compounds, including this compound and its analogs like dimethyl methylphosphonate (B1257008) (DMMP), are highly effective flame retardants. nih.govirocoatingadditive.comspecialchem.com They offer a more environmentally sustainable alternative to halogenated flame retardants. nih.gov The flame retardant mechanisms of phosphorus compounds are complex and can occur in both the gas and condensed phases. nih.govfrontiersin.orgnih.gov
In the condensed phase , the phosphonate decomposes upon heating to form phosphoric acid. This acts as a catalyst, promoting the dehydration of the polymer and the formation of a stable char layer on the material's surface. rsc.orgresearchgate.net This char layer serves as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby reducing the release of flammable volatile gases. nih.govresearchgate.net
In the gas phase , the thermal decomposition of the phosphonate releases phosphorus-containing radicals (such as PO•). These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion process in the flame. rsc.orgfrontiersin.org This flame inhibition effect reduces the efficiency of the combustion reactions.
The effectiveness of a phosphorus-based flame retardant is dependent on its chemical structure and its interaction with the specific polymer matrix. nih.gov For instance, the addition of just 10 wt% of DMMP can render a fiber-reinforced plastic (FRP) composite nonflammable, significantly increasing its Limiting Oxygen Index (LOI). researchgate.net Studies on epoxy resins have shown that incorporating α-aminophosphonate derivatives can increase the char yield and the LOI, with synergistic effects observed when halogens like fluorine are also present. nih.govrmit.edu.au
Table 1: Flame Retardant Properties of Epoxy Resin with α-Aminophosphonate Additives
| Additive | Char Yield at 800°C (%) | Limiting Oxygen Index (LOI) (%) |
| Control (no additive) | 15.2 | 28.0 ± 0.31 |
| Fluorinated α-aminophosphonate | 21.5 | 34.6 ± 0.33 |
Data sourced from studies on α-aminophosphonate derivatives in epoxy resin systems. rmit.edu.au
Corrosion Inhibition Mechanisms on Metal Surfaces
Aminophosphonates have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. elsevierpure.comrsc.orgnih.gov Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com This adsorption can occur through both physical (electrostatic) and chemical (chemisorption) interactions. nih.gov
The inhibition mechanism involves the heteroatoms (nitrogen, oxygen, and phosphorus) present in the aminophosphonate molecule, which can donate lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface. nih.gov This forms a coordinate covalent bond, leading to strong adsorption. The protective film acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net Consequently, aminophosphonates are often classified as mixed-type inhibitors, though they can exhibit a predominant cathodic or anodic effect depending on the specific conditions. rsc.orgresearchgate.net
The efficiency of corrosion inhibition is influenced by the concentration of the inhibitor and the temperature. elsevierpure.com Studies have shown that the adsorption of aminophosphonates on steel surfaces often follows the Langmuir adsorption isotherm. elsevierpure.comnih.gov The synergistic effect of using aminophosphonates in combination with other ions, such as zinc (Zn2+), has also been investigated, revealing enhanced inhibition efficiency. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Aminophosphonates on Mild Steel
| Inhibitor System | Concentration | Inhibition Efficiency (%) |
| α-Aminophosphonate (in 1M HCl) | 180 ppm | 92.4 |
| α-Aminophosphonate (in 1M H₂SO₄) | 180 ppm | 95.7 |
| Imino dimethyl phosphonic acid + Zn²⁺ | 100 ppm + 50 ppm | 99 |
Data compiled from various studies on aminophosphonate corrosion inhibitors. nih.govresearchgate.net
Coordination Chemistry and Ligand Design for Metal Complexation
The presence of both a nitrogen donor atom in the amino group and oxygen donor atoms in the phosphonate group makes this compound and related compounds excellent ligands for a variety of metal ions. nih.govnih.gov The phosphonate group, being a hard base according to Hard-Soft Acid-Base (HSAB) theory, shows a strong affinity for hard metal ions. nih.gov This has led to their use in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov
The synthesis of metal complexes with aminophosphonate ligands can be achieved under mild conditions. nih.gov The resulting complexes have been characterized using various spectroscopic techniques, and in some cases, their structures have been confirmed by single-crystal X-ray diffraction. nih.gov The coordination of metal ions by these ligands can lead to the formation of polymeric structures. scispace.com
The versatility of phosphonate ligands allows for a degree of structural tunability in the resulting metal complexes. nih.gov However, the coordination chemistry can be complex due to the multiple coordination modes available to the phosphonate group. nih.gov Research has also explored the synthesis of phosphonate-bearing chelators for potential applications in medicinal inorganic chemistry, highlighting the stability of the metal-ligand complexes formed. nih.govcore.ac.uk
Adsorption and Surface Interaction Studies
The adsorption of aminophosphonates onto various surfaces is a key aspect of their application in corrosion inhibition and as scale inhibitors in water treatment. elsevierpure.comscispace.com The interaction with the surface is primarily governed by the functional groups present in the molecule. The phosphonate group can strongly interact with metal surfaces, leading to the formation of a protective layer.
The adsorption process is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal surface, and the distribution of charge on the inhibitor molecule. jmaterenvironsci.com Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are commonly used to study the adsorption and inhibition mechanism. Surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) provide visual evidence of the formation of a protective film on the metal surface. elsevierpure.comrsc.org Theoretical studies using Density Functional Theory (DFT) and molecular dynamics (MD) simulations have also been employed to understand the adsorption behavior of these molecules on metal surfaces at a molecular level. elsevierpure.com
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The functionalization of COFs with specific chemical groups can tailor their properties for various applications. The incorporation of phosphonate groups into COF structures has been shown to be a promising strategy for creating materials with enhanced functionality. chinesechemsoc.org
Phosphonate-decorated COFs have been synthesized through condensation reactions between phosphonate-containing building blocks. chinesechemsoc.orgchinesechemsoc.org These materials exhibit excellent stability under harsh conditions, including highly acidic environments and gamma irradiation. chinesechemsoc.org The phosphonate moieties within the COF structure provide active sites for chelation, making them effective sorbents for metal ions. For example, phosphonate-functionalized COFs have demonstrated a remarkable ability to extract actinides like uranium (U(VI)) and plutonium (Pu(IV)) from highly acidic solutions. chinesechemsoc.org
The synthesis of polyphosphonate COFs constructed via P-O-P linkages has also been reported. researchgate.netnih.gov These materials can be synthesized through a single-step condensation reaction and exhibit good stability in water and electrolytes, making them suitable for applications such as gas sorption. researchgate.netnih.gov
Roles in Catalysis and Organic Synthetic Transformations
Aminomethylphosphonate (B1262766) derivatives, particularly this compound, are versatile compounds that have found numerous applications in the realm of chemical synthesis. Their structural similarity to amino acids, combined with the unique electronic and steric properties of the phosphonate group, allows them to function as organocatalysts, ligands for transition metals, and specialized reagents in a variety of organic reactions.
Organocatalysis Utilizing Aminomethylphosphonate Derivatives
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen exponential growth, with amino acids like proline being cornerstone catalysts. Proline's efficacy stems from its secondary amine, which can form nucleophilic enamines or electrophilic iminium ions, and its carboxylic acid group, which can participate in hydrogen bonding to orient substrates.
Drawing inspiration from this natural catalyst, researchers have explored α-aminophosphonic acids and their ester derivatives, such as this compound, as phosphorus-containing analogues of amino acids. The hypothesis is that the phosphonic acid or phosphonate group, being isosteric to the carboxylic acid group but with different acidity (pKa) and geometry (tetrahedral vs. trigonal planar), could offer unique reactivity and selectivity. These compounds are of significant interest for their potential to act as bifunctional organocatalysts. researchgate.net
While the synthesis of chiral aminophosphonate derivatives is well-established, including phosphonic acid analogues of proline, their application as organocatalysts for key carbon-carbon bond-forming reactions is an emerging and less documented area compared to their parent amino acids. nih.govnih.govacs.orgacs.org The primary mode of action for proline-based catalysts involves the formation of enamine intermediates with carbonyl compounds (ketones or aldehydes), which then react with an electrophile.
Conceptual Framework for Aminomethylphosphonate Catalysis:
The catalytic cycle, analogous to proline catalysis, would involve:
Enamine Formation: The secondary amine of an aminomethylphosphonate derivative reacts with a ketone or aldehyde to form a chiral enamine.
Nucleophilic Attack: The enamine, acting as a nucleophile, attacks an electrophilic substrate, such as a nitroolefin in a Michael addition or an aldehyde in an aldol reaction.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the aminomethylphosphonate catalyst.
The phosphonate moiety is expected to influence the reaction by acting as a hydrogen-bond donor/acceptor, thereby orienting the electrophile and enhancing stereocontrol. Despite this promising framework, detailed studies and data tables showcasing the performance of simple aminomethylphosphonates like this compound in classic organocatalytic reactions such as asymmetric aldol or Michael additions are not widely reported in peer-reviewed literature. Research has largely focused on synthesizing these proline analogues rather than extensively evaluating their catalytic prowess in such transformations. nih.govnih.govacs.org
Ligand Applications in Transition Metal Catalysis
Aminomethylphosphonate derivatives have been more extensively studied and successfully applied as ligands in transition metal-catalyzed reactions. The presence of both a "hard" nitrogen donor and "soft" phosphorus-coordinating oxygen atoms (from the P=O group) or the phosphorus atom itself (in phosphine-phosphonate variants) makes them versatile ligands capable of coordinating to a wide range of metal centers.
Their ability to form stable chelate complexes is crucial for stabilizing the metal catalyst and influencing the stereochemical outcome of reactions. Chiral aminomethylphosphonate ligands have been particularly effective in asymmetric catalysis.
Examples of Aminomethylphosphonate Ligands in Catalysis:
| Metal Catalyst | Reaction Type | Ligand Type | Role of Ligand | Result |
| Palladium (Pd) | Suzuki Cross-Coupling | N,O-bidentate aminophosphonate | Stabilizes the Pd(0) and Pd(II) intermediates, enhances catalytic activity. | High yields of biaryl products under mild conditions. |
| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral aminophosphine-phosphonate | Creates a chiral environment around the metal center, inducing enantioselectivity. | High enantiomeric excesses (ee) for the reduction of prochiral olefins. |
| Copper (Cu) | Henry (Nitroaldol) Reaction | Chiral aminomethylphosphonate | Forms a chiral Lewis acidic complex that activates the aldehyde and controls the facial selectivity of the nucleophilic attack. | Good yields and high enantioselectivities for β-nitro alcohols. |
| Ruthenium (Ru) | Transfer Hydrogenation | P,N-bidentate aminophosphine | Acts as a robust ligand for the Ru center, facilitating the transfer of hydrogen from a donor molecule (e.g., isopropanol). | Efficient and selective reduction of ketones to alcohols. |
This table is a representative summary of applications and does not reflect specific experimental data which can vary widely based on substrate and exact ligand structure.
The modular nature of aminomethylphosphonates allows for fine-tuning of their steric and electronic properties. By modifying the substituents on the nitrogen atom or the ester groups of the phosphonate, ligands can be tailored to specific metals and reactions, optimizing both reactivity and selectivity.
Reagents in Specific Organic Reactions
Beyond their catalytic roles, aminomethylphosphonates serve as crucial reagents in several named organic reactions, primarily for the synthesis of more complex α-aminophosphonic acids and their derivatives.
One of the most prominent applications is in variations of the Kabachnik-Fields reaction . This one-pot, three-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602) (like dimethyl phosphite) to form an α-aminophosphonate. When an aminomethylphosphonate is used as the amine component, it allows for the introduction of a phosphonomethyl group onto another molecule, leading to the synthesis of bis(phosphonates).
Another key reaction is the Horner-Wadsworth-Emmons (HWE) reaction . While the classic HWE reagent is a phosphonate-stabilized carbanion, derivatives of aminomethylphosphonate can be functionalized to participate in this reaction. For instance, an N-protected aminomethylphosphonate can be deprotonated at the α-carbon (if suitably activated) to form a nucleophile that reacts with aldehydes or ketones to produce α,β-unsaturated α-amino phosphonates. These products are valuable precursors for synthesizing various biologically active molecules.
Furthermore, aminomethylphosphonates are used as building blocks in peptide synthesis . As structural analogues of glycine, they can be incorporated into peptide chains to create phosphonopeptides. These peptidomimetics often exhibit enhanced stability towards enzymatic degradation and can act as potent enzyme inhibitors.
Biochemical and Agrochemical Research (Focus on Fundamental Mechanisms in Non-Human Systems)
The structural analogy between aminomethylphosphonates and amino acids makes them potent modulators of biological processes. Their tetrahedral phosphonate group can mimic the transition state of reactions involving carboxylates, leading to effective enzyme inhibition.
Enzyme Inhibition Mechanisms (In vitro and non-mammalian studies)
Aminomethylphosphonates are well-known inhibitors of enzymes that process amino acids or their derivatives. A primary target in non-mammalian systems, particularly in plants and bacteria, is the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.
Glyphosate , N-(phosphonomethyl)glycine, is a commercially significant herbicide and a prominent example of an aminomethylphosphonate derivative. Its primary mode of action is the inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in this pathway.
Mechanism of EPSP Synthase Inhibition by Glyphosate:
Target Mimicry: Glyphosate acts as a transition-state analogue inhibitor.
Binding: The enzyme normally binds shikimate-3-phosphate (S3P) and phosphoenolpyruvate (B93156) (PEP). Glyphosate is believed to bind to the S3P-enzyme complex in the active site intended for PEP.
Inhibition: By occupying the active site, it prevents the binding of PEP, thus blocking the catalytic reaction and halting the production of essential aromatic amino acids. This leads to metabolic disruption and ultimately, the death of the plant.
Other aminomethylphosphonates have been investigated as inhibitors for various non-mammalian enzymes, as detailed in the table below.
Table of Aminomethylphosphonate Derivatives as Enzyme Inhibitors (Non-Mammalian Systems)
| Enzyme Target | Organism/System | Aminophosphonate Inhibitor | Inhibition Mechanism |
| Alanine Racemase | Bacteria (e.g., E. coli) | (1-Aminoethyl)phosphonic acid | Covalent adduct formation with the pyridoxal phosphate (PLP) cofactor, mimicking the natural substrate. |
| D-Ala-D-Ala Ligase | Bacteria (e.g., Vancomycin-resistant enterococci) | Phosphonopeptide analogues | Acts as a transition-state analogue, binding tightly to the active site and preventing the ligation of two D-alanine residues. |
| Phenylalanine Ammonia-Lyase (PAL) | Plants, Fungi | 1-Amino-2-phenylethylphosphonic acid | Competitive inhibitor, mimicking the substrate phenylalanine. |
This table provides examples of inhibition mechanisms studied in vitro and in non-mammalian models.
Interactions with Non-Mammalian Biological Systems (e.g., bacterial, fungal, plant models)
The biological activity of aminomethylphosphonates extends beyond specific enzyme inhibition to broader interactions with the metabolic and signaling pathways of various non-mammalian organisms.
In Bacterial Systems: Many aminomethylphosphonates are actively transported into bacterial cells via amino acid or peptide transport systems. Once inside, they can interfere with cell wall biosynthesis, as seen with inhibitors of D-Ala-D-Ala ligase, leading to antibacterial effects. Some phosphonopeptides, which combine an aminophosphonate with one or more amino acids, have been designed as "Trojan horse" antibiotics. They are transported into the cell by peptide permeases, after which they are cleaved by intracellular peptidases to release the toxic aminophosphonate warhead.
In Fungal Systems: The antifungal activity of aminomethylphosphonates has been linked to the inhibition of enzymes crucial for fungal survival, such as those involved in chitin synthesis (a key component of the fungal cell wall) or essential amino acid biosynthesis. For example, derivatives targeting fungal phenylalanine ammonia-lyase can disrupt pathways necessary for growth and development.
Agrochemical Potential: Mechanistic Basis for Herbicidal, Fungicidal, and Plant Growth Regulation
This compound and related aminomethylphosphonates exhibit significant potential in agriculture, functioning as herbicides, fungicides, and plant growth regulators. Their efficacy stems from their ability to interfere with critical biochemical and physiological processes in plants and fungi.
Herbicidal Activity: The most prominent example of an aminomethylphosphonate herbicide is glyphosate, the active ingredient in many commercial herbicides. The primary mechanism of action of glyphosate is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. nih.gov This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. nih.gov By blocking this pathway, glyphosate depletes the plant of essential amino acids, leading to a cessation of growth and eventual death. nih.gov The accumulation of shikimate in glyphosate-treated plants is a characteristic indicator of this mode of action. nih.gov
Fungicidal Activity: Phosphonates, as a class of compounds, can control plant diseases through a dual mechanism of action. They can exert direct inhibitory effects on the growth of fungal pathogens and also stimulate the plant's natural defense responses. researchgate.net While some phosphonates directly inhibit fungal metabolism, a key aspect of their fungicidal action is the induction of host plant resistance. This stimulation of the plant's immune system prepares it to more effectively combat invading pathogens. pnwhandbooks.org The exact molecular targets for the direct antifungal action can vary among different phosphonate compounds and fungal species.
Plant Growth Regulation: Aminomethylphosphonates can also influence plant growth and development. Plant growth regulators (PGRs) are substances that, in small amounts, modify physiological processes in plants. researchgate.netiscientific.orgthepharmajournal.comagronomyjournals.com The activity of PGRs can include promoting root initiation, controlling vegetative growth, and influencing flowering and fruit development. researchgate.netagronomyjournals.com For instance, certain synthetic auxins, a class of PGRs, can be used to promote fruit retention and increase fruit size. researchgate.netagronomyjournals.com The specific mechanisms by which aminomethylphosphonates act as plant growth regulators can involve interactions with endogenous plant hormone signaling pathways, although these are less characterized than their herbicidal actions. The exogenous application of certain PGRs has been shown to mitigate stress in plants by stimulating their antioxidant defense systems. nih.gov
Biosynthesis of Natural Products Containing Aminomethylphosphonate Moieties
The natural occurrence of the aminomethylphosphonate moiety is exemplified in the biosynthesis of phosphonate natural products like argolaphos. These compounds are of interest due to their potential applications in medicine and biotechnology as inhibitors of essential cellular pathways. nih.govbohrium.comnih.gov
The biosynthesis of the aminomethylphosphonate (AMPn) unit within argolaphos has been elucidated and reveals a novel branch in phosphonate metabolism. nih.gov The pathway commences with hydroxymethylphosphonate (HMPn), which is converted to AMPn through the sequential action of dehydrogenase and transaminase enzymes. nih.govbohrium.comnih.gov This enzymatic cascade is homologous to the initial steps of serine biosynthesis, suggesting an evolutionary link between primary and secondary metabolism. nih.gov
The key steps in the biosynthesis of the aminomethylphosphonate moiety in argolaphos are:
Dehydrogenation: A dehydrogenase enzyme catalyzes the oxidation of hydroxymethylphosphonate to produce phosphonoformaldehyde.
Transamination: A pyridoxyl-5-phosphate (PLP)-dependent aminotransferase then facilitates the conversion of phosphonoformaldehyde to aminomethylphosphonate. nih.gov
This two-step enzymatic process is thermodynamically favorable and allows for the regeneration of necessary cofactors. nih.gov Following its synthesis, the aminomethylphosphonate moiety is incorporated into the larger peptide structure of argolaphos through the action of GCN5-related N-acetyltransferases in a tRNA-dependent manner. nih.govnih.gov
Bioconjugation Strategies for Research Probes
The chemical structure of this compound, featuring a primary amine and a phosphonate group, offers opportunities for its use in bioconjugation to create research probes. Bioconjugation involves the covalent attachment of a label, such as a fluorescent dye, to a molecule of interest to study its interactions and localization within biological systems.
Labeling Strategies:
The primary amine group is a common target for bioconjugation reactions. It can be readily labeled with a variety of fluorescent dyes that are commercially available with amine-reactive functionalities. thermofisher.com Common strategies include:
N-Hydroxysuccinimide (NHS) Esters: Fluorescent dyes functionalized with NHS esters react with primary amines under mild alkaline conditions (pH ~8.5) to form stable amide bonds. thermofisher.com
Isothiocyanates: These reagents also react with primary amines to form stable thiourea (B124793) linkages.
The resulting fluorescently labeled aminomethylphosphonate could serve as a probe to investigate the uptake and transport of small phosphonate compounds in cells or to study the active sites of enzymes that interact with phosphonates.
Considerations for Probe Design:
When designing a fluorescent probe, it is crucial that the fluorescent label does not significantly alter the biological activity or distribution of the parent molecule. nih.gov The choice of fluorophore, the linker used for conjugation, and the site of attachment all play important roles in the successful design of a functional research probe. nih.gov While direct examples of this compound being used in fluorescent probes are not prevalent in the reviewed literature, the principles of bioconjugation strongly support its potential for such applications.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of aminomethylphosphonates are crucial for environmental monitoring and research. A variety of analytical techniques have been developed, primarily focusing on glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA).
Chromatographic Separation Techniques (e.g., HPLC, GC)
Due to the polar and non-volatile nature of aminomethylphosphonates, their analysis by chromatography often requires a derivatization step to improve their chromatographic properties and detectability. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of aminomethylphosphonates.
Pre-column Derivatization: A common approach involves derivatizing the amine group with a fluorescent tag, such as 9-fluorenylmethylchloroformate (FMOC-Cl) or 1,2-naphthoquinone-4-sulfonate (NQS), followed by separation on a reversed-phase column (e.g., C18) and fluorescence or UV detection. nih.govresearchgate.netresearchgate.net
Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727). mdpi.comuem.br
Gas Chromatography (GC): GC analysis of aminomethylphosphonates necessitates derivatization to increase their volatility.
Derivatization: A common method involves esterification of the phosphonic acid group and acylation of the amine group, for example, using trifluoroacetic anhydride (TFAA) and a fluorinated alcohol. researchgate.netmedcraveonline.com
Detection: Following separation on a capillary column, detection is often performed using a flame photometric detector (FPD) or a mass spectrometer (MS). researchgate.net
Table 1: Examples of Chromatographic Conditions for Aminomethylphosphonate Analysis
| Analyte | Method | Column | Mobile Phase/Carrier Gas | Derivatization Reagent | Detector | Reference |
| AMPA & Glyphosate | HPLC | C18 | Phosphate buffer/acetonitrile | p-toluenesulfonyl chloride | UV (240 nm) | uem.br |
| AMPA & Glyphosate | HPLC | C18 | Acetic acid/methanol | 1,2-naphthoquinone-4-sulfonate | UV | researchgate.net |
| AMPA & Glyphosate | GC-MS/MS | Capillary | Helium | TFAA/HFB | Mass Spectrometer | researchgate.net |
| AMPA & Glyphosate | HPLC-MS/MS | Cation-exchange | Formic acid/ammonium formate/acetonitrile | FMOC-Cl | Mass Spectrometer | nih.govresearchgate.net |
Spectrometric Detection and Quantification Methods
Mass spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS/MS or GC-MS), is a powerful tool for the sensitive and selective quantification of aminomethylphosphonates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently one of the most sensitive and selective methods for the determination of aminomethylphosphonates. unimi.itshimadzu.commdpi.com
Ionization: Electrospray ionization (ESI) in negative mode is commonly used. unimi.itshimadzu.com
Detection: Multiple reaction monitoring (MRM) is employed for quantification, which involves monitoring specific precursor-to-product ion transitions, providing high specificity. shimadzu.com Isotope-labeled internal standards are often used to ensure accuracy. nih.govunimi.it
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used for the analysis of aminomethylphosphonates, with the mass spectrometer providing definitive identification and quantification. researchgate.net
Table 2: Mass Spectrometric Parameters for Aminomethylphosphonate Analysis
| Analyte | Method | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| AMPA | LC-MS/MS | ESI Negative | 110 | 63 | unimi.it |
| Glyphosate | LC-MS/MS | ESI Negative | 168 | 63 | unimi.it |
| AMPA (derivatized) | GC-MS/MS | EI | 283 | 223, 181 | researchgate.net |
| Glyphosate (derivatized) | GC-MS/MS | EI | 440 | 321, 261 | researchgate.net |
Development of Chemical Sensors and Biosensors
There is growing interest in the development of rapid, portable, and cost-effective sensors for the on-site detection of organophosphorus compounds, including aminomethylphosphonates.
Chemical Sensors: These devices typically rely on a chemical recognition element that interacts with the target analyte to produce a measurable signal. The principles of chemical sensors are based on various transduction mechanisms, including electrochemical and optical methods. iem.cawiley-vch.de For organophosphorus compounds, sensors have been developed that utilize the interaction of the analyte with specific materials to generate a signal.
Biosensors: Biosensors employ a biological recognition element, such as an enzyme or antibody, coupled to a transducer. nih.gov
Enzyme-Based Biosensors: A common approach for detecting organophosphorus pesticides is based on the inhibition of the enzyme acetylcholinesterase (AChE). nih.govnih.gov The pesticide inhibits the enzyme's activity, and the degree of inhibition, which can be measured electrochemically or optically, is proportional to the analyte concentration. nih.goveuropa.eu
Emerging Technologies: Recent developments include the use of novel materials like metal-organic frameworks (MOFs) to enhance the stability and sensitivity of biosensors. nih.gov For instance, an amino-modified ionic metal-organic framework has been used to construct a portable electrochemical biosensor for the detection of glyphosate with a very low detection limit. nih.gov
These sensor technologies offer the potential for real-time monitoring of aminomethylphosphonates in various matrices, complementing traditional chromatographic methods.
Future Research Directions and Emerging Trends in Dimethyl Aminomethyl Phosphonate Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of α-aminophosphonates, including Dimethyl (aminomethyl)phosphonate, has traditionally been dominated by the Kabachnik-Fields reaction. nih.govresearchgate.net However, growing environmental concerns are driving a shift towards greener and more sustainable synthetic protocols. Future research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Key innovations in this area include:
Catalyst-Free and Solvent-Free Conditions: Microwave irradiation has emerged as a powerful tool, enabling the synthesis of α-aminophosphonates in high yields with short reaction times, often without the need for a catalyst or solvent. nih.govnih.govresearchgate.net
Benign Solvents: Water is being explored as a green solvent for the synthesis of α-aminophosphonates, offering an eco-friendly alternative to traditional organic solvents. researchgate.net
Heterogeneous and Recyclable Catalysts: There is a strong trend towards the use of solid-supported and nanoparticle-based catalysts that can be easily separated from the reaction mixture and reused. Examples include zinc oxide (ZnO) nanoparticles researchgate.net, eggshells tandfonline.comingentaconnect.com, and various heteropoly acids. tandfonline.com These catalysts not only promote sustainability but also often lead to higher yields and simpler product purification.
Ultrasonic Irradiation: Sonication is another green technique being applied to the synthesis of di-α-aminophosphonate derivatives, often in aqueous media, contributing to energy efficiency and reduced environmental impact. nih.gov
Table 1: Comparison of Green Synthetic Methods for α-Aminophosphonates
| Methodology | Catalyst | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Microwave Irradiation | None | Ethanol (B145695) or Solvent-free | Rapid reaction times, high yields, catalyst-free | nih.govnih.govresearchgate.net |
| Nanoparticle Catalysis | ZnO Nanoparticles | Water | Use of green solvent, catalyst reusability, good yields | researchgate.net |
| Biocatalysis | Eggshell Powder | Ethanol | Environmentally benign, cost-effective, high yields | tandfonline.comingentaconnect.com |
| Heteropoly Acid Catalysis | H₆P₂W₁₈O₆₂·14H₂O | Solvent-free | High yields, short reaction times, simple workup | tandfonline.com |
| Ultrasonic Irradiation | None | PEG-H₂O | Energy efficient, use of aqueous media | nih.gov |
Expansion into Novel Material and Catalytic Applications
The inherent properties of this compound, such as its strong metal-chelating ability and thermal stability, are being harnessed for the development of new materials and catalysts. Research is moving beyond its traditional roles to explore its potential in advanced applications.
Future trends in this domain include:
Advanced Polymers and Flame Retardants: Related phosphonates like Dimethyl methylphosphonate (B1257008) are utilized as flame retardants. wikipedia.org Future work will likely focus on incorporating the (aminomethyl)phosphonate moiety into polymer backbones to create new flame-retardant materials with enhanced properties. The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of phosphonate-containing monomers is a promising route to such advanced polymer architectures. rsc.org
Catalysis and Environmental Remediation: The ability of phosphonates to interact with metal oxides is being explored for catalytic applications. For instance, catalysts like CuO/CeO₂ are effective in the decomposition of Dimethyl methylphosphonate (DMMP), a simulant for nerve agents. mdpi.com This opens up possibilities for using this compound-based catalysts in environmental remediation to degrade organophosphorus pollutants.
Surface Functionalization: The phosphonic acid group is known to strongly bind to metal oxide surfaces. science.gov This property can be exploited to functionalize surfaces, creating materials with tailored properties for applications in sensors, chromatography, and biocompatible coatings.
Integration with Nanoscience and Supramolecular Assembly
The convergence of phosphonate (B1237965) chemistry with nanoscience and supramolecular chemistry is a rapidly emerging frontier. The unique coordination properties of the phosphonate group make it an excellent building block for creating complex, functional nano- and supramolecular systems.
Emerging trends include:
Functional Nanomaterials: this compound can be used to functionalize nanoparticles, such as gold or metal oxide nanoparticles, to create hybrid materials with novel catalytic or sensing capabilities. researchgate.netresearchgate.net For example, gold nanoparticles functionalized with Zn(II)-complexed phosphonates have been shown to act as artificial nucleases. acs.org Hybrid nanostructures are also being developed for the highly sensitive detection of related organophosphorus compounds. mdpi.com
Supramolecular Architectures: The ability of the phosphonate group to participate in strong hydrogen bonding and metal coordination makes it a valuable component for designing self-assembling supramolecular structures. science.gov These ordered assemblies have potential applications in drug delivery, molecular recognition, and the development of "smart" materials.
Advanced Computational Design and Predictive Modeling
Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. In silico methods provide deep insights into molecular properties and reaction mechanisms, guiding the design of new compounds and materials with desired functionalities.
Key areas of focus are:
Predictive Modeling of Properties: Density Functional Theory (DFT) and other computational methods are used to predict molecular geometries, electronic properties, and spectroscopic signatures of phosphonates. nih.govnih.gov This allows for the rational design of molecules with specific characteristics before their synthesis.
Reaction Mechanism Elucidation: Computational modeling helps in understanding the intricate mechanisms of reactions, such as the decomposition of phosphonates on catalytic surfaces or their interactions in biological systems. nih.gov
Virtual Screening and Molecular Docking: For applications in medicinal chemistry, molecular docking studies are employed to predict the binding affinity of phosphonate derivatives to biological targets like enzymes. nih.gov This accelerates the discovery of potential therapeutic agents. For example, computational models have been used to analyze the conformational preferences of aminomethylphosphonates, which is crucial for understanding their biological activity.
Table 2: Applications of Computational Modeling in Phosphonate Chemistry
| Computational Method | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding decomposition pathways on catalyst surfaces. | nih.gov |
| Molecular Docking | Biological Activity Prediction | Predicting binding modes and affinities to enzyme active sites. | nih.gov |
| Conformational Analysis | Structural Elucidation | Determining stable conformations and their influence on properties. |
Deeper Elucidation of Biochemical Pathways and Mechanisms (Non-Clinical)
The structural similarity of α-aminophosphonates to α-amino acids makes them potent modulators of biological processes, primarily through enzyme inhibition. nih.govnih.gov Non-clinical research is focused on unraveling the fundamental biochemical pathways these molecules interact with, which could inform various life science applications.
Future research directions involve:
Enzyme Inhibition Mechanisms: A primary mechanism of action for many phosphonates is the inhibition of enzymes that process amino acids or peptides. nih.gov Nitrogen-containing bisphosphonates, for example, are known to inhibit farnesyl pyrophosphate (FPP) synthase in the mevalonate (B85504) pathway. researchgate.net Future studies will aim to identify specific enzyme targets for this compound and elucidate the precise molecular interactions responsible for inhibition.
Mimicking Transition States: The tetrahedral phosphonate group is an excellent mimic of the tetrahedral transition state of peptide bond hydrolysis. This makes aminophosphonates effective inhibitors of metalloproteases and other peptidases.
Biosynthetic Pathways: Research into the natural biosynthesis of phosphonates, such as the rearrangement of phosphoenolpyruvate (B93156) to phosphonopyruvate, provides insights into how these compounds are produced in nature. acs.org Understanding these pathways can inspire new synthetic strategies and reveal novel biological roles. The biosynthesis of aminomethylphosphonate (B1262766) (AMP) as an intermediate in the production of the antibiotic argolaphos highlights its relevance in natural product chemistry. nih.gov
Oligonucleotide Analogues: (Aminomethyl)phosphonate linkages have been incorporated into oligonucleotides as mimics of the natural phosphodiester backbone. These modified oligonucleotides show stability against enzymatic degradation, making them interesting candidates for research in antisense technology and diagnostics. nih.gov
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if symptoms persist .
How do structural modifications of this compound influence its biological interactions?
Advanced
Substituents on the aminomethyl group modulate bioactivity. For example:
- Cyclohexyl/Aromatic Groups : Enhance binding to enzyme pockets (e.g., acetylcholinesterase) via hydrophobic interactions, as shown in docking studies .
- Electron-Withdrawing Groups : Increase electrophilicity at the phosphorus center, improving reactivity in phosphorylation assays .
- Chiral Centers : Enantiomers may exhibit divergent pharmacological profiles; (R)-configured derivatives show higher antiviral activity in vitro .
Methodologically, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to targets .
What strategies address contradictions in reported catalytic efficiencies for α-aminophosphonate syntheses?
Advanced
Discrepancies arise from differences in:
- Catalyst Characterization : Impurities (e.g., residual acids in TiO₂) can artificially inflate activity .
- Reaction Conditions : Solvent polarity (e.g., DMF vs. ethanol) alters transition-state energetics .
- Substrate Scope : Bulky aldehydes may reduce yields due to steric hindrance .
Robust validation includes control experiments (e.g., catalyst-free reactions) and kinetic profiling (e.g., Arrhenius plots) to isolate rate-determining steps .
What are the environmental implications of this compound degradation pathways?
Advanced
Under UV irradiation or microbial action, this compound degrades into methylphosphonic acid and formaldehyde. Ecological toxicity assays (e.g., Daphnia magna LC₅₀) indicate moderate aquatic toxicity (EC₅₀ ~10 mg/L) . Advanced oxidation processes (AOPs) using TiO₂/UV or Fenton’s reagent mineralize the compound into CO₂ and phosphate, with >90% efficiency in pilot studies . Lifecycle assessments (LCAs) comparing AOPs vs. biodegradation are needed to optimize large-scale remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
